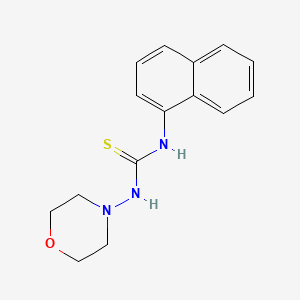
N-4-morpholinyl-N'-1-naphthylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-morpholinyl-N'-1-naphthylthiourea, also known as MNH, is a chemical compound that has been extensively studied in scientific research. It is a thiourea derivative that has shown potential for use in various applications, including as an antioxidant, anticancer agent, and as a modulator of cellular signaling pathways.
Scientific Research Applications
N-4-morpholinyl-N'-1-naphthylthiourea has been studied for its potential as an antioxidant and anticancer agent. It has been shown to exhibit free radical scavenging activity and to inhibit the growth of cancer cells in vitro. N-4-morpholinyl-N'-1-naphthylthiourea has also been investigated for its ability to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In addition, N-4-morpholinyl-N'-1-naphthylthiourea has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of N-4-morpholinyl-N'-1-naphthylthiourea is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. N-4-morpholinyl-N'-1-naphthylthiourea has been shown to inhibit the activation of the MAPK/ERK pathway, which is involved in cell proliferation and survival. N-4-morpholinyl-N'-1-naphthylthiourea has also been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to scavenge free radicals, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects
N-4-morpholinyl-N'-1-naphthylthiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in cancer cells. N-4-morpholinyl-N'-1-naphthylthiourea has also been shown to protect against oxidative stress-induced neuronal damage, and to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of N-4-morpholinyl-N'-1-naphthylthiourea is that it is relatively easy to synthesize and purify. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to exhibit a range of biological activities, making it a versatile compound for use in scientific research. However, one limitation of N-4-morpholinyl-N'-1-naphthylthiourea is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for N-4-morpholinyl-N'-1-naphthylthiourea research. One area of interest is the development of N-4-morpholinyl-N'-1-naphthylthiourea derivatives with improved activity and selectivity. Another area of interest is the investigation of N-4-morpholinyl-N'-1-naphthylthiourea as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea may have potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into neuronal cells. Further research is needed to fully understand the potential applications of N-4-morpholinyl-N'-1-naphthylthiourea in these areas.
Synthesis Methods
The synthesis of N-4-morpholinyl-N'-1-naphthylthiourea involves the reaction of 1-naphthylisothiocyanate with morpholine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. The purity of N-4-morpholinyl-N'-1-naphthylthiourea can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
properties
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c20-15(17-18-8-10-19-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIPVJBKKBMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-naphthalen-1-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
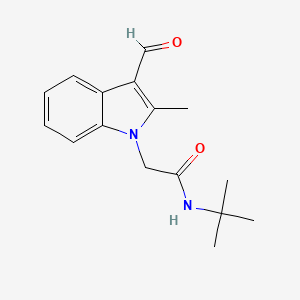
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)
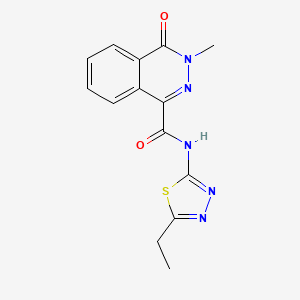

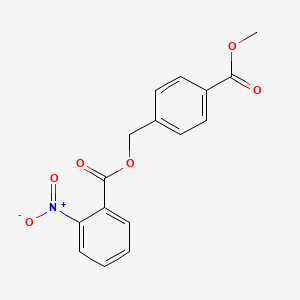
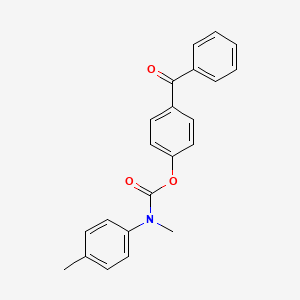
![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)